An In-depth Technical Guide to the Chemical Properties of Perfluoro(3,5-dioxahexanoic) acid
An In-depth Technical Guide to the Chemical Properties of Perfluoro(3,5-dioxahexanoic) acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA). The information is compiled from various scientific sources to assist in research, drug development, and environmental analysis.
Chemical and Physical Properties
Perfluoro(3,5-dioxahexanoic) acid is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, specifically a perfluoroalkyl ether carboxylic acid (PFECA).[1] These substances are characterized by their high stability due to the strength of the carbon-fluorine bond.[2]
The key identifying and physical properties of Perfluoro(3,5-dioxahexanoic) acid are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid | [1] |
| Synonyms | PFO2HxA | [3][4] |
| CAS Number | 39492-88-1 | [1][5][6] |
| Molecular Formula | C₄HF₇O₄ | [1][5][6] |
| Molecular Weight | 246.04 g/mol | [1][6] |
| Exact Mass | 245.97630564 Da | [1] |
| LogP | 1.76710 | [5] |
| pKa | Not specifically determined. Expected to be a strong acid. | [7][8] |
| Solubility | No specific data. Expected to have good solubility in water and alcohol. | [2] |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. |
Reactivity and Stability
Per- and polyfluoroalkyl substances are known for their exceptional chemical and thermal stability.[9]
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Chemical Stability : Perfluoroalkyl carboxylates are generally resistant to degradation by acids, bases, oxidants, and reductants.[2] A study evaluating the stability of numerous PFAS, including Perfluoro(3,5-dioxahexanoic) acid, found no measurable degradation over approximately 30 days at room temperature when dissolved in deionized water, methanol (B129727), acetonitrile, acetone, DMSO, or isopropanol.[10]
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Thermal Stability : While specific data for PFO2HxA is unavailable, related perfluoroalkyl compounds are known to be stable at high temperatures. For instance, the ammonium (B1175870) salt of a similar compound, PFOA, begins to decompose at 196°C.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization and quantification of Perfluoro(3,5-dioxahexanoic) acid.
3.1. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is commonly used for the detection and quantification of PFAS in various environmental matrices. The general procedure is based on methods like EPA 533.[11][12]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Water samples are fortified with isotopically labeled internal standards.
-
The sample is passed through a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene based).
-
Interfering substances are washed from the cartridge.
-
The analyte is eluted with a small amount of a suitable solvent like methanol.
-
The eluate is concentrated to a final volume.
-
-
LC-MS/MS Analysis:
-
An aliquot of the extract is injected into an HPLC system.
-
The components are separated on a C18 reversed-phase column.
-
The separated components are introduced into a tandem mass spectrometer.
-
The analytes are identified and quantified by comparing their mass-to-charge ratio (m/z) and retention time to known standards.
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3.2. Determination of Acid Dissociation Constant (pKa) by NMR Spectroscopy
While the pKa of PFO2HxA has not been specifically published, the methodology used for similar PFAS like Nonafluoro-3,6-dioxaheptanoic acid (NFDHA) provides a reliable protocol.[7][8]
-
Sample Preparation:
-
A stock solution of the analyte is prepared in a suitable solvent (e.g., methanol).
-
A series of aqueous solutions with varying pH values are prepared.
-
A small, constant amount of the analyte stock solution and a D₂O lock signal are added to each pH-adjusted solution.
-
-
NMR Analysis:
-
¹⁹F and/or ¹H NMR spectra are acquired for each sample.
-
The chemical shift of a fluorine or hydrogen nucleus close to the carboxylic acid group is measured at each pH.
-
-
Data Analysis:
-
The change in chemical shift as a function of pH is plotted.
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The data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the chemical shift is halfway between its values for the fully protonated and deprotonated states.
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Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of Perfluoro(3,5-dioxahexanoic) acid.
Caption: General workflow for the analysis of PFAS in water samples.
Caption: Workflow for pKa determination using NMR spectroscopy.
Health and Safety Considerations
Perfluoro(3,5-dioxahexanoic) acid is a member of the PFAS group of chemicals, which are associated with various health concerns, including potential carcinogenic effects, endocrine disruption, and damage to the liver and immune system.[4][13] These chemicals are noted for their environmental persistence and tendency to accumulate in biological systems.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.
References
- 1. Perfluoro-3,5-dioxahexanoic acid | C4HF7O4 | CID 138394354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Perfluoro(3,5-dioxahexanoic) acid (PFO2HxA) (unlabeled) 50 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-11226-1.2 [isotope.com]
- 4. ewg.org [ewg.org]
- 5. perfluoro-3,5-dioxahexanoic acid | CAS#:39492-88-1 | Chemsrc [chemsrc.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. LARQ | Self-cleaning Water Bottle | As Seen on Shark Tank [livelarq.com]
